molecular formula C7H4Cl2O B146584 3,4-Dichlorobenzaldehyde CAS No. 6287-38-3

3,4-Dichlorobenzaldehyde

Cat. No. B146584
CAS RN: 6287-38-3
M. Wt: 175.01 g/mol
InChI Key: ZWUSBSHBFFPRNE-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two chlorine atoms attached to the benzene ring. It is a derivative of benzaldehyde with chloro substituents at the 3rd and 4th positions. This compound is used in various chemical reactions and has significance in the synthesis of other chemical compounds.

Synthesis Analysis

The synthesis of compounds related to 3,4-Dichlorobenzaldehyde often involves condensation reactions and the use of various catalysts. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through a Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating a method that could potentially be adapted for the synthesis of 3,4-Dichlorobenzaldehyde derivatives . Additionally, the synthesis of dichlorobenzamide derivatives from reactions of arylamine compounds with dichlorobenzoyl chloride suggests a pathway that could be relevant for the synthesis of 3,4-Dichlorobenzaldehyde-related compounds .

Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzaldehyde derivatives has been studied using various techniques such as X-ray diffraction, which provides insights into the crystal structure and geometry of these compounds. For example, the crystal structure of a related compound, 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate, was determined by single-crystal X-ray diffraction, revealing a nearly planar molecule except for certain moieties . This information can be extrapolated to understand the structural aspects of 3,4-Dichlorobenzaldehyde.

Chemical Reactions Analysis

3,4-Dichlorobenzaldehyde can participate in various chemical reactions due to its reactive aldehyde group and the electron-withdrawing effect of the chlorine substituents. The compound can be involved in nucleophilic addition reactions, as well as serve as a precursor for the synthesis of other chemicals. For instance, the functionalization of 3-chlorobenzaldehyde through ortho-lithiation strategies indicates the potential reactivity of chlorobenzaldehydes, which could be applicable to 3,4-Dichlorobenzaldehyde as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorobenzaldehyde can be inferred from studies on similar compounds. For example, the analysis of the molecular orbital constrained gas electron diffraction studies of 3-chlorobenzaldehyde provides information on the geometries and vibrational amplitudes that could be relevant to understanding the properties of 3,4-Dichlorobenzaldehyde . Additionally, the spectroscopic analysis of related compounds, such as the prediction of IR and Raman wave numbers for a compound structurally similar to 3,4-Dichlorobenzaldehyde, can offer insights into its spectroscopic properties .

Scientific Research Applications

Analytical Method Development

A study by Wu Ning-kun (2005) established an analytical method for 2,4-dichlorobenzaldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC). This method provides a framework for the analytical assessment of dichlorobenzaldehyde compounds, potentially including 3,4-dichlorobenzaldehyde, in various samples (Wu Ning-kun, 2005).

Antihypertensive Activity

Research by J. Warren, D. Woodward, and R. Hargreaves (1977) on semicarbazone derivatives of dichlorobenzaldehydes, including 2,6-dichlorobenzaldehyde, revealed potent antihypertensive effects in spontaneously hypertensive rats. This suggests potential medicinal applications for 3,4-dichlorobenzaldehyde derivatives (Warren, Woodward, & Hargreaves, 1977).

Synthesis of Pharmaceutical Compounds

Zhou Bang-chan (2014) reported the synthesis of a compound using 2,3-dichlorobenzaldehyde, indicating the utility of dichlorobenzaldehyde derivatives in synthesizing pharmaceuticals. This could be extrapolated to the synthesis of similar compounds using 3,4-dichlorobenzaldehyde (Zhou Bang-chan, 2014).

Thermodynamic Properties

Shaoxu Wang et al. (2004) measured the heat capacities and thermodynamic properties of 2,4-dichlorobenzaldehyde. Such studies are crucial for understanding the physical properties of related compounds like 3,4-dichlorobenzaldehyde, which can inform their application in various scientific fields (Wang et al., 2004).

Crystal Structure Analysis

A study by K. Solanko and A. Bond (2011) analyzed the crystal structures of dichlorobenzaldehyde isomers, providing insight into the molecular geometry and intermolecular interactions of these compounds, which can be applied to understanding the properties of 3,4-dichlorobenzaldehyde (Solanko & Bond, 2011).

Photochemical Applications

Research by I. Khoury (1978) on the preparation of 3,4-dihydrocarbostyril via homolytic aromatic substitution used a compound similar to 3,4-dichlorobenzaldehyde, highlighting its potential application in photochemical processes (Khoury, 1978).

Safety and Hazards

3,4-Dichlorobenzaldehyde causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
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InChI Key

ZWUSBSHBFFPRNE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)Cl
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Molecular Formula

C7H4Cl2O
Record name 3,4-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID0024971
Record name 3,4-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

3,4-dichlorobenzaldehyde appears as white crystalline solid or chunky powder. (NTP, 1992)
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Boiling Point

477 to 478 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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Product Name

3,4-Dichlorobenzaldehyde

CAS RN

6287-38-3
Record name 3,4-DICHLOROBENZALDEHYDE
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Record name Benzaldehyde, 3,4-dichloro-
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Melting Point

106 to 111 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.3 mL) was added at room temperature to a solution of 3-benzyl-3-(3,4-dichloro-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (40 mg, 0.092 mmol) in DCM (3 mL). The reaction mixture was stirred at room temperature for 1 hour, then poured into aqueous NaOH (1.0 M), diluted with water and extracted with DCM. The combined organic extracts were dried over MgSO4, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (3% to 10% of MeOH in DCM+0.5% of NH4OH) to give 15 mg (48% yield) of 3-benzyl-pyrrolidin-3-yl)-(3,4-dichloro-phenyl)-methanone as a yellow oil. This material was dissolved in DCM and a solution of HCl (1.0 M in Et2O, 1.1 equivalents) was added, the resulting mixture was concentrated under reduced pressure and the residue was triturated with Et2O to give 17 mg of 3-benzyl-pyrrolidin-3-yl)-(3,4-dichloro-phenyl)-methanone hydrochloride as a white solid; MS=334 [M+H]+.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
3-benzyl-3-(3,4-dichloro-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzaldehyde
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3,4-Dichlorobenzaldehyde
Reactant of Route 3
3,4-Dichlorobenzaldehyde
Reactant of Route 4
3,4-Dichlorobenzaldehyde
Reactant of Route 5
3,4-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dichlorobenzaldehyde

Q & A

Q1: What are the common synthetic routes for incorporating 3,4-Dichlorobenzaldehyde into larger molecules?

A: 3,4-Dichlorobenzaldehyde serves as a versatile building block in organic synthesis. One common approach is its use in condensation reactions. For instance, it reacts with amides to yield N,N'-bis-(amido) chlorotoluenes [], highlighting its utility in forming diamide derivatives. Furthermore, it acts as a precursor in synthesizing chlorophenyl porphyrin-5-fluorouracil derivatives, achieved through a multistep reaction involving pyrrole, p-hydroxybenzaldehyde, and either 1,5-dibromopentane or 1,6-dibromohexane, followed by reaction with 5-fluorouracil [].

Q2: How does 3,4-Dichlorobenzaldehyde contribute to the development of antifungal agents?

A: Research indicates that 3,4-Dichlorobenzaldehyde plays a key role in synthesizing novel inulin derivatives with enhanced antifungal properties. Specifically, it reacts with inulin to form 6-amino-(N-3,4-dichlorobenzylidene)-6-deoxy-3,4-di-O-acetyl inulin (3,4DCBSAIL). This derivative exhibits potent antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum f. sp. cucumerium Owen, Fusarium oxysporum f. sp. niveum, and Phomopsis asparagi []. This modification of inulin through Schiff base formation with 3,4-Dichlorobenzaldehyde presents a promising avenue for developing effective antifungal agents.

Q3: Can you provide insights into the structural characterization of 3,4-Dichlorobenzaldehyde and its derivatives?

A3: Various spectroscopic techniques are employed to elucidate the structure of 3,4-Dichlorobenzaldehyde and its derivatives. These include:

    Q4: What insights can be gained from the reaction of tropolones with phosphorus oxychloride in the presence of 3,4-Dichlorobenzaldehyde?

    A: Studies involving the reaction of 5-bromotropolone with phosphorus oxychloride resulted in the formation of 2,5-dichlorotropone. Further treatment of 2,5-dichlorotropone with phosphorus oxychloride yielded 2,5-dichloro- and 3,4-dichlorobenzaldehydes []. This reaction sequence demonstrates a possible pathway for the formation of 3,4-dichlorobenzaldehyde from tropolone precursors.

    Q5: Are there any documented applications of 3,4-Dichlorobenzaldehyde in materials science?

    A: While the provided research primarily focuses on the synthetic utility and biological activity of 3,4-Dichlorobenzaldehyde and its derivatives, its presence in materials like methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate opens possibilities for applications in materials science. This particular compound, synthesized via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with a Na2S2O5 adduct of 3,4-Dichlorobenzaldehyde, exhibits a twisted molecular structure and forms chains through intermolecular C—H⋯O interactions in its crystal structure []. Such structural features might be of interest in designing materials with specific properties.

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